N-(tert-butyl)-4-(hexanoylamino)benzamide
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Overview
Description
N-(tert-butyl)-4-(hexanoylamino)benzamide is an organic compound that features a benzamide core with a tert-butyl group and a hexanoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-(hexanoylamino)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with tert-butyl chloride in the presence of a base such as sodium hydroxide to introduce the tert-butyl group.
Hexanoylation: The intermediate product is then subjected to hexanoylation using hexanoyl chloride in the presence of a base like pyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-(hexanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(tert-butyl)-4-(hexanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-(hexanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a hexanoyl group.
N-(tert-butyl)-4-(octanoylamino)benzamide: Similar structure but with an octanoyl group instead of a hexanoyl group.
Uniqueness
N-(tert-butyl)-4-(hexanoylamino)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The hexanoyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
IUPAC Name |
N-tert-butyl-4-(hexanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-5-6-7-8-15(20)18-14-11-9-13(10-12-14)16(21)19-17(2,3)4/h9-12H,5-8H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVZAQWIDJZXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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